Product packaging for 4-[(3S)-piperidine-3-carbonyl]morpholine(Cat. No.:CAS No. 1568228-00-1)

4-[(3S)-piperidine-3-carbonyl]morpholine

Cat. No.: B3106149
CAS No.: 1568228-00-1
M. Wt: 198.26 g/mol
InChI Key: GPAQRKAOFPLUCJ-VIFPVBQESA-N
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Description

Significance of Piperidine (B6355638) and Morpholine (B109124) Scaffolds in Drug Discovery and Development

The piperidine and morpholine rings are among the most important heterocyclic systems utilized in the pharmaceutical industry. nih.govbohrium.com Their prevalence stems from a combination of favorable physicochemical properties and their ability to act as versatile scaffolds for constructing complex, biologically active molecules. pharmjournal.ruresearchgate.net

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is a structural motif found in numerous natural alkaloids and synthetic pharmaceuticals. nih.gov Its derivatives are represented in over twenty classes of drugs, including analgesics, antipsychotics, and treatments for Alzheimer's disease. nih.gov The piperidine scaffold's utility lies in its sp3-hybridized carbon atoms, which allow for well-defined three-dimensional geometries, and its basic nitrogen atom, which can be crucial for forming salt bridges or hydrogen bonds with biological targets. nih.gov

The morpholine ring is a saturated heterocycle containing both a secondary amine and an ether functional group. uobaghdad.edu.iq This unique combination confers advantageous properties, such as a well-balanced lipophilic-hydrophilic profile and a reduced basicity (pKa) compared to piperidine, which can improve oral bioavailability and metabolic stability. nih.gov The morpholine moiety is often incorporated into drug candidates to enhance potency, modulate pharmacokinetic properties, and improve solubility. nih.gove3s-conferences.org Consequently, it is classified as a "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs for indications ranging from cancer to central nervous system disorders. pharmjournal.rue3s-conferences.orgnih.gov The replacement of a piperidine scaffold with a morpholine ring in certain compound series has been shown to improve potency and metabolic liability. nih.gov

The widespread success of these two scaffolds in approved therapeutics underscores their importance in modern drug design.

Drug NameCore Scaffold(s)Therapeutic Class
Donepezil PiperidineAcetylcholinesterase inhibitor (Alzheimer's disease)
Methylphenidate PiperidineStimulant (ADHD)
Risperidone PiperidineAntipsychotic
Reboxetine MorpholineAntidepressant (Norepinephrine reuptake inhibitor)
Aprepitant MorpholineAntiemetic (NK1 receptor antagonist)
Linezolid MorpholineAntibiotic

Overview of Amide-Linked Heterocyclic Systems in Bioactive Molecules

The amide bond is one of the most fundamental and frequently employed functional groups in medicinal chemistry. researchgate.net Its stability and specific stereoelectronic properties make it an ideal linker for connecting different molecular fragments, including heterocyclic rings. The planarity of the amide bond, a result of resonance stabilization, restricts conformational freedom, which can be advantageous in pre-organizing a molecule for optimal binding to its target.

Amide-based molecules are highly versatile as they possess both hydrogen-bond accepting (the carbonyl oxygen) and donating (the N-H group) capabilities. These interactions are critical for molecular recognition and high-affinity binding to biological macromolecules like enzymes and receptors. Many blockbuster drugs, including Atorvastatin and Rivaroxaban, feature an amide linkage connecting heterocyclic or aromatic systems, highlighting the effectiveness of this strategy. The incorporation of amide linkages into heterocyclic compounds is a well-established approach for generating libraries of potential therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Rationale for Investigating 4-[(3S)-piperidine-3-carbonyl]morpholine as a Research Compound

The compound this compound is a chiral molecule that strategically combines the three aforementioned structural elements: a piperidine ring, a morpholine ring, and an amide linker. While not a widely marketed drug itself, its structure represents a deliberate and rational design for a chemical building block intended for use in drug discovery programs.

The rationale for its investigation can be deconstructed into its constituent parts:

(S)-Piperidine-3-carboxylic acid ( (S)-Nipecotic Acid) Core: The piperidine-3-carbonyl fragment is derived from nipecotic acid, a known inhibitor of gamma-aminobutyric acid (GABA) transporters (GATs). nih.govcaymanchem.com Derivatives of nipecotic acid are explored for their potential in treating neurological disorders associated with GABAergic dysfunction, such as epilepsy. nih.govnih.gov Using this core provides a validated starting point for generating molecules with a predisposition for biological activity.

Amide Linker: The amide bond provides a stable, synthetically accessible connection between the bioactive piperidine core and the property-modulating morpholine ring.

Therefore, this compound is investigated as a versatile chiral scaffold. It allows researchers to synthesize libraries of more complex molecules by further modifying the piperidine nitrogen. This approach leverages the established biological relevance of the nipecotic acid framework while incorporating the favorable pharmacokinetic attributes of the morpholine moiety, creating a foundation for the discovery of novel therapeutic agents. mdpi.com

Stereochemical Importance of the (3S)-Piperidine Moiety in Molecular Recognition

The designation "(3S)" indicates a specific stereochemistry at the 3-position of the piperidine ring, which is of paramount importance in medicinal chemistry. Biological systems, such as enzymes and receptors, are inherently chiral, and as a result, they often interact differently with the various stereoisomers of a chiral drug molecule.

The significance of the (3S)-configuration in this compound lies in its role in molecular recognition. The fixed, three-dimensional orientation of the morpholinecarbonyl substituent on the piperidine ring is critical for achieving a precise and high-affinity interaction with a specific binding site on a target protein.

Key aspects of its stereochemical importance include:

Enhanced Potency and Selectivity: One enantiomer (e.g., the S-enantiomer) often fits much better into a binding pocket than its mirror image (the R-enantiomer), leading to a significant difference in biological activity. This stereoselectivity can also result in improved selectivity for the intended target over other off-targets, which can reduce side effects.

Defined Spatial Arrangement: The (3S) configuration dictates the spatial vector of the morpholine group relative to the piperidine ring. This precise geometry is essential for placing the morpholine group in a position where it can form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) within the target's binding site or to occupy a specific sub-pocket.

Improved Pharmacokinetic Properties: Stereochemistry can influence how a molecule is absorbed, distributed, metabolized, and excreted. Utilizing a single, defined stereoisomer like the (3S) form leads to more predictable and reliable pharmacokinetic behavior compared to a racemic mixture.

The study of the stereochemistry of piperidine scaffolds is a major focus in drug design, as the introduction of a chiral center can profoundly influence a molecule's druggability. nih.gov The investigation of enantiopure compounds like this compound is therefore a critical strategy for developing safer and more effective medicines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18N2O2 B3106149 4-[(3S)-piperidine-3-carbonyl]morpholine CAS No. 1568228-00-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

morpholin-4-yl-[(3S)-piperidin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c13-10(9-2-1-3-11-8-9)12-4-6-14-7-5-12/h9,11H,1-8H2/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAQRKAOFPLUCJ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Characterization and Conformational Analysis of 4 3s Piperidine 3 Carbonyl Morpholine

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR)

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for elucidating the molecular structure of 4-[(3S)-piperidine-3-carbonyl]morpholine in solution and in the solid state. While specific experimental spectra for this exact compound are not widely published, the expected spectroscopic features can be reliably predicted based on extensive data for related piperidine (B6355638) and morpholine (B109124) derivatives. nih.govresearchgate.net

NMR Spectroscopy: Both ¹H and ¹³C NMR spectra are expected to be informative. In ¹H NMR, the protons on the piperidine and morpholine rings would appear as complex multiplets due to spin-spin coupling. The chemical shifts of the axial and equatorial protons would differ, providing insights into the predominant ring conformation. For instance, in a chair conformation, axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts. The proton at the chiral center (C3 of the piperidine ring) would exhibit a distinct chemical shift and coupling pattern, influenced by its stereochemistry.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The chemical shift of the carbonyl carbon would be characteristic of an amide. The carbons of the piperidine and morpholine rings would have chemical shifts indicative of their respective heterocyclic environments. The specific chemical shifts can be influenced by the ring conformation and the electronic effects of the substituents.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically appearing in the region of 1630-1680 cm⁻¹. The N-H stretching vibration of the piperidine ring would be observed in the region of 3200-3500 cm⁻¹. C-H stretching vibrations of the methylene (B1212753) groups in both rings would appear around 2850-3000 cm⁻¹. The C-O-C stretching of the morpholine ring would also give rise to a characteristic band, usually in the 1050-1150 cm⁻¹ region. researchgate.netacs.orgresearchgate.netchemicalbook.comnist.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Piperidine N-HVariable (broad)-
Piperidine C2-H2.5 - 3.5~45-50
Piperidine C3-H2.0 - 3.0~40-45
Piperidine C4, C5-H1.2 - 2.0~25-30
Piperidine C6-H2.5 - 3.5~45-50
Amide C=O-~170-175
Morpholine N-CH₂3.4 - 3.8~45-50
Morpholine O-CH₂3.6 - 4.0~65-70
Table 2: Predicted Infrared (IR) Absorption Frequencies for this compound
Vibrational ModePredicted Frequency Range (cm⁻¹)
N-H Stretch (Piperidine)3200 - 3500
C-H Stretch (Aliphatic)2850 - 3000
C=O Stretch (Amide)1630 - 1680
N-H Bend (Piperidine)1590 - 1650
C-N Stretch1200 - 1350
C-O-C Stretch (Morpholine)1050 - 1150

X-ray Crystallography Studies of this compound and Analogues

As of the current literature, a single-crystal X-ray diffraction structure of this compound has not been reported. However, crystallographic data from closely related piperidine and morpholine-containing compounds provide valuable insights into the likely solid-state conformation and intermolecular interactions. researchgate.netsemanticscholar.orgmdpi.com

Studies on various substituted piperidines and morpholines consistently show that both six-membered rings adopt a chair conformation in the crystalline state. acs.orgnih.goved.ac.uk This is the lowest energy conformation, minimizing both torsional and steric strain. It is therefore highly probable that both the piperidine and morpholine rings in the title compound will also exhibit chair conformations.

In the solid state, intermolecular hydrogen bonding is expected to play a significant role in the crystal packing. The secondary amine of the piperidine ring can act as a hydrogen bond donor, while the oxygen atom of the morpholine ring and the carbonyl oxygen of the amide can act as hydrogen bond acceptors. These interactions would lead to the formation of extended supramolecular networks.

Conformational Preferences and Dynamics of the Piperidine and Morpholine Rings

Both the piperidine and morpholine rings are conformationally flexible, with the chair conformation being the most stable. researchgate.netrsc.org The piperidine ring can undergo ring inversion, interconverting between two chair conformations. In the case of this compound, the presence of the carbonyl-morpholine substituent at the C3 position will influence the equilibrium between these two chair forms.

The morpholine ring also preferentially adopts a chair conformation. Due to the presence of the oxygen atom, the energy barrier for ring inversion is slightly different from that of cyclohexane (B81311), but the chair form remains the global minimum. The attachment to the carbonyl group is unlikely to significantly alter this preference.

Computational studies on related N-acylpiperidines have shown that the partial double-bond character of the amide C-N bond can introduce a pseudoallylic strain, which can influence the conformational preferences of substituents on the piperidine ring. acs.orgnih.gov This effect could play a role in the conformational dynamics of this compound.

Influence of Stereochemistry on Molecular Conformation

Therefore, the most stable conformation is predicted to be the one where the piperidine ring is in a chair conformation with the 4-carbonyl-morpholine group in the equatorial position. The morpholine ring is also expected to be in a chair conformation. The relative orientation of the piperidine and morpholine rings will be determined by the rotational barrier around the C3-C(O) and C(O)-N bonds of the amide linkage.

Computational and Molecular Modeling Studies of 4 3s Piperidine 3 Carbonyl Morpholine

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and energetics of 4-[(3S)-piperidine-3-carbonyl]morpholine. These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to provide a detailed picture of electron distribution, molecular orbital energies, and other electronic properties.

DFT has been widely used to study related morpholine (B109124) and piperidine (B6355638) derivatives. For instance, in studies of quinoline-piperidine/morpholine hybrids, DFT calculations are employed for molecular structure optimization, which is crucial for obtaining the most stable three-dimensional arrangement of the atoms. researchgate.net These optimized geometries are the foundation for further calculations of electronic data, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides insights into the chemical reactivity and stability of the molecule. A smaller gap generally suggests higher reactivity.

In computational studies of morpholine-clubbed coumarinyl acetamide (B32628) and cinnamide derivatives, DFT has also been utilized to understand their structure-activity relationships. researchgate.net For this compound, such calculations would elucidate the partial charges on each atom, the dipole moment, and the electrostatic potential map. This information is vital for predicting how the molecule might interact with biological targets, such as through hydrogen bonding or electrostatic interactions.

Ab initio methods, while computationally more intensive than DFT, can provide even more accurate results for smaller systems or for benchmarking DFT functionals. These calculations are based on first principles without the use of empirical parameters. For a molecule of this size, methods like Møller-Plesset perturbation theory (MP2) could be used to calculate more accurate energies and electron correlation effects, further refining the understanding of its intrinsic properties.

Below is a representative table illustrating the kind of data that can be generated from quantum chemical calculations for a molecule like this compound.

Calculated Property Representative Value Significance
Total Energy (Hartree)-689.12345Thermodynamic stability of the molecule.
HOMO Energy (eV)-6.54Energy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy (eV)1.23Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
HOMO-LUMO Gap (eV)7.77Indicator of chemical reactivity and kinetic stability.
Dipole Moment (Debye)3.45Measure of the overall polarity of the molecule.

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Molecular Dynamics Simulations for Conformational Sampling and Stability

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation. researchgate.net

For this compound, MD simulations are crucial for exploring its conformational landscape. The piperidine and morpholine rings are not planar and can adopt various chair, boat, and twist-boat conformations. Furthermore, rotation around the amide bond and the bond connecting the piperidine ring to the carbonyl group can lead to a multitude of different spatial arrangements. MD simulations can sample these different conformations and determine their relative stabilities. nih.gov

The stability of the protein-ligand complex can be assessed through MD simulations. nih.gov By simulating the molecule in a solvent (typically water) at a given temperature and pressure, researchers can observe which conformations are most prevalent and how the molecule transitions between them. This information is critical for understanding which shape the molecule is likely to adopt when it interacts with a biological target. The root-mean-square deviation (RMSD) of the atomic positions over time is often calculated to assess the stability of the molecule's conformation. A stable simulation will show the RMSD reaching a plateau. nih.gov

MD simulations can also provide insights into the intramolecular interactions, such as hydrogen bonds, that stabilize certain conformations. For this compound, intramolecular hydrogen bonds could potentially form between the piperidine N-H group and the carbonyl oxygen or the morpholine oxygen, influencing its preferred shape.

The following table illustrates typical outputs from an MD simulation analysis for a small molecule.

MD Simulation Parameter Representative Finding Interpretation
RMSD (Å)Plateau at 1.5 Å after 10 nsThe molecule reaches a stable conformational state during the simulation.
Radius of Gyration (Å)Stable at 3.2 ÅThe molecule maintains a compact shape.
Intramolecular H-bonds1 persistent H-bondA specific intramolecular hydrogen bond contributes to conformational stability.
Conformational Clusters3 major clusters identifiedThe molecule predominantly exists in three distinct low-energy conformations.

Note: The findings in this table are illustrative and not based on actual simulations of this compound.

Molecular Docking and Binding Mode Predictions with Proposed Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com In the context of drug discovery, docking is used to predict how a small molecule like this compound might bind to the active site of a protein or other biological macromolecule.

The process involves placing the ligand (this compound) in various positions and orientations within the binding site of the target protein. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding. nih.gov

Given the presence of piperidine and morpholine moieties, potential biological targets for this compound could include enzymes and receptors where these scaffolds are known to be active. For example, piperidine and morpholine derivatives have been investigated as inhibitors of cholinesterases, DNA gyrase, and α-amylase. nih.govresearchgate.netresearchgate.net

A molecular docking study of this compound against a hypothetical enzyme target would aim to identify the most likely binding mode. This would include identifying key interactions, such as:

Hydrogen bonds: The piperidine N-H group and the carbonyl oxygen are potential hydrogen bond donors and acceptors, respectively.

Hydrophobic interactions: The aliphatic rings of the piperidine and morpholine moieties can engage in hydrophobic interactions with nonpolar amino acid residues in the binding site.

Electrostatic interactions: The polar nature of the amide and ether functionalities can lead to favorable electrostatic interactions.

The results of a docking study are often visualized to inspect the binding pose and the interactions with the surrounding amino acid residues. This information is invaluable for understanding the molecular basis of binding and for designing new molecules with improved affinity and selectivity.

A typical data table from a molecular docking study is shown below.

Biological Target Predicted Binding Energy (kcal/mol) Key Interacting Residues Predicted Interactions
Acetylcholinesterase-8.5Trp84, Tyr334, Phe330Pi-pi stacking, hydrogen bond with carbonyl oxygen
DNA Gyrase-7.9Asp73, Arg76Hydrogen bonds with piperidine N-H and morpholine oxygen
α-Amylase-9.2Asp197, Glu233, Asp300Hydrogen bonds with carbonyl oxygen and piperidine N-H

Note: The data in this table is hypothetical and for illustrative purposes.

Simulation of this compound in Biological Complexes

Following molecular docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding pose and to gain a more detailed understanding of the binding dynamics. researchgate.net While docking provides a static snapshot of the interaction, MD simulations can reveal how the ligand and protein move and adapt to each other over time. nih.gov

An MD simulation of the this compound-protein complex would start with the best-scoring pose from the docking study. The complex would be solvated in a box of water molecules, and ions would be added to neutralize the system. The simulation would then be run for a period of nanoseconds to microseconds.

Analysis of the MD trajectory can provide several key insights:

Stability of the binding pose: The RMSD of the ligand within the binding site can be monitored. A stable RMSD suggests that the ligand remains in the predicted binding pose throughout the simulation.

Persistence of interactions: The hydrogen bonds and other interactions identified in the docking study can be monitored to see if they are maintained during the simulation.

Conformational changes: The simulation can reveal if the binding of the ligand induces any conformational changes in the protein, or if the ligand itself adopts a different conformation upon binding.

Water dynamics: The role of water molecules in mediating the interaction between the ligand and the protein can be investigated.

These simulations can provide a much more realistic and nuanced picture of the binding event than docking alone. nih.gov The insights gained can be used to refine the binding hypothesis and to guide the design of new analogs with improved binding properties.

Transition State Modeling for Reactions Involving Morpholine-Based Catalysts

Computational chemistry is also a powerful tool for studying chemical reactions, including the elucidation of reaction mechanisms and the characterization of transition states. researchgate.net The morpholine moiety is a common feature in organocatalysts, where it can participate in the formation of enamines or other reactive intermediates. frontiersin.org

While this compound itself is not typically considered a catalyst, understanding the reactions involved in its synthesis or its potential catalytic activity would involve transition state modeling. For example, the formation of the amide bond between the piperidine-3-carboxylic acid and morpholine is a key step in its synthesis. nih.govrsc.org

Computational methods, particularly DFT, can be used to model this reaction. Researchers can calculate the energies of the reactants, products, and any intermediates and transition states along the reaction pathway. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.

By locating the transition state structure, one can gain detailed information about the geometry of the reacting molecules at the point of bond formation. This can reveal which atoms are involved in the bond-making and bond-breaking processes and how the catalyst (if any) facilitates the reaction. For reactions involving morpholine-based catalysts in processes like Michael additions, computational studies have been used to disclose the transition state of the reaction, explaining the stereoselectivity and efficiency of the catalyst. frontiersin.org

Such studies are crucial for optimizing reaction conditions and for designing more efficient catalysts.

Pharmacological Activities and Molecular Targets of 4 3s Piperidine 3 Carbonyl Morpholine

Investigation of Receptor Binding Profiles

The interaction of 4-[(3S)-piperidine-3-carbonyl]morpholine with a range of receptor systems is a key area of investigation to understand its potential therapeutic applications. The piperidine (B6355638) and morpholine (B109124) moieties are known pharmacophores that can influence binding to diverse biological targets.

G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors (GPCRs) represent a large and diverse family of transmembrane receptors that are crucial for cellular signaling and are the targets of a significant portion of modern pharmaceuticals. The structural features of this compound, particularly the basic nitrogen in the piperidine ring, suggest a potential for interaction with various GPCRs. Research into related piperidine derivatives has shown that this structural element is often critical for binding to receptors such as histamine (B1213489) H3 and sigma-1 receptors. However, specific binding data for this compound with a broad panel of GPCRs is not extensively detailed in publicly available literature.

Neurotransmitter Receptors (e.g., Dopamine (B1211576) Transporters)

Neurotransmitter transporters are critical for regulating synaptic transmission, and their modulation can have profound effects on neurological function. The dopamine transporter (DAT) is a key target for psychostimulant drugs. The piperidine ring is a common feature in many dopamine receptor ligands and DAT inhibitors. For instance, studies on benzyloxypiperidine-based compounds have identified them as potent dopamine D4 receptor antagonists. While the core structure of this compound suggests a potential for interaction with dopamine transporters or receptors, specific affinity and functional data for this exact compound remain to be fully elucidated.

Tachykinin Receptors

Tachykinin receptors, such as the NK1, NK2, and NK3 receptors, are GPCRs involved in a variety of physiological processes, including pain transmission and inflammation. The development of antagonists for these receptors has been an area of significant research. While various heterocyclic scaffolds have been explored for tachykinin receptor modulation, specific binding affinities of this compound for this receptor family have not been prominently reported.

Other Identified Receptor Interactions

Beyond the major receptor families, the diverse chemical space occupied by piperidine and morpholine derivatives suggests potential interactions with other receptors. For example, certain piperidine derivatives have shown high affinity for sigma receptors. The morpholine moiety is also a versatile component in medicinal chemistry, known to enhance the pharmacological properties of various molecules.

Enzyme Inhibition Studies

The potential of this compound and its derivatives to act as enzyme inhibitors has been another significant focus of research, particularly in the context of kinase inhibition, which is crucial in cancer and inflammation research.

Kinase Inhibition (e.g., IRAK-4, CDK2, EGFR, mTOR)

Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is implicated in numerous diseases.

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a crucial regulator of the cell cycle, and its inhibition is a therapeutic strategy in cancer. Various heterocyclic compounds have been investigated as CDK2 inhibitors. The development of selective CDK2 inhibitors remains an active area of research.

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that is often overexpressed or mutated in various cancers. The development of EGFR inhibitors has been a major focus in oncology. Morpholine-substituted derivatives have been explored as potent EGFR inhibitors, with some showing activity against resistant mutations.

Mammalian Target of Rapamycin (mTOR): mTOR is a serine/threonine kinase that regulates cell growth, proliferation, and survival. It is a key target in cancer therapy. Morpholine-containing compounds have been shown to be potent and selective mTOR inhibitors.

Glycosidase and Cholinesterase Inhibition (e.g., α-amylase, DPP-4)

Derivatives containing piperidine and morpholine rings have been extensively studied for their inhibitory effects on enzymes involved in metabolic and neurological pathways.

Glycosidase and DPP-4 Inhibition: α-Glucosidase inhibitors are therapeutic agents for managing type 2 diabetes by delaying carbohydrate digestion. nih.gov Various heterocyclic compounds, including those with morpholine and piperazine (B1678402) (a structure similar to morpholine), have shown potential as α-glucosidase inhibitors. mdpi.comresearchgate.net For instance, a series of novel 1-benzyl-3-((2-substitutedphenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzimidazol-3-ium chlorides demonstrated significant α-glucosidase inhibitory potential, with several compounds exhibiting IC50 values superior to the standard drug, acarbose (B1664774). mdpi.com

Dipeptidyl peptidase-4 (DPP-4) is another key target in diabetes treatment, and its inhibition prolongs the action of incretin (B1656795) hormones that regulate insulin (B600854) secretion. mdpi.comnih.gov The well-known antidiabetic drug alogliptin, which contains a piperidine moiety, is a potent DPP-4 inhibitor with an IC50 value of less than 10 nM. nih.gov Studies have also shown that derivatives of piperidine-3-carboxylic acid can exhibit potent DPP-4 inhibition, highlighting the relevance of this structural component. nih.gov

Compound ClassTarget EnzymeKey FindingsReference
Morpholinomethyl-benzimidazolium chloridesα-GlucosidaseCompound 5d showed an IC50 of 15 ± 0.030 µM, outperforming acarbose (IC50 = 58.8 ± 0.012 µM). mdpi.com
Alogliptin (piperidine derivative)DPP-4Potent inhibition with IC50 < 10 nM. nih.gov
Piperidine-3-carboxylic acid derivativesDPP-4Demonstrated five times the potency of related L-proline derivatives. nih.gov

Cholinesterase Inhibition: Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for treating Alzheimer's disease. researchgate.net Phenoxyethyl piperidine and morpholine derivatives have been synthesized and evaluated as cholinesterase inhibitors. nih.govresearchgate.net Notably, the piperidinyl moiety was found to confer selectivity for AChE. nih.gov One such piperidine derivative, compound 5c , was identified as a potent and selective inhibitor of electric eel AChE (eeAChE) with an IC50 value of 0.50 µM and a Ki value of 0.053 µM. nih.govresearchgate.net Similarly, certain 4-N-phenylaminoquinoline derivatives containing a morpholine group have been shown to act as mixed-type AChE inhibitors. mdpi.com

Compound ClassTarget EnzymeInhibition DataReference
Phenoxyethyl piperidine derivative (5c )eeAChEIC50 = 0.50 µM; Ki = 0.053 µM nih.govresearchgate.net
Morpholine-bearing quinoline (B57606) (11g )AChEIC50 = 1.94 ± 0.13 μM mdpi.com
Morpholine-bearing quinoline (11a )AChEKi = 2.03 µM mdpi.com

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidase (MAO) inhibitors are used in the treatment of neurodegenerative conditions like Parkinson's disease by preventing the breakdown of neurotransmitters. nih.govresearchgate.net The piperidine nucleus is a core feature in many potent MAO inhibitors. nih.govacs.org Research has established that piperine, a natural compound containing a piperidine ring, has a stronger inhibitory effect on MAO-B than MAO-A, with respective IC50 values of 7.0 µM and 20.9 µM. nih.gov Synthetic pyridazinobenzylpiperidine derivatives have also been developed as highly selective and reversible MAO-B inhibitors, with the lead compound S5 showing an IC50 value of 0.203 μM for MAO-B and a high selectivity index. nih.gov

CompoundTarget EnzymeInhibition DataReference
PiperineMAO-BIC50 = 7.0 µM; Ki = 3.19 ± 0.5 µM nih.gov
PiperineMAO-AIC50 = 20.9 µM; Ki = 19.0 ± 0.9 µM nih.gov
Pyridazinobenzylpiperidine (S5 )MAO-BIC50 = 0.203 µM; Ki = 0.155 ± 0.050 µM nih.gov
Pyridazinobenzylpiperidine (S16 )MAO-BIC50 = 0.979 µM; Ki = 0.721 ± 0.074 µM nih.gov

Poly(ADP-ribose)polymerase (PARP) Inhibition

PARP inhibitors represent a targeted therapy for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. nih.govresearchgate.net Several potent PARP inhibitors feature cyclic amine structures like piperidine or piperazine. For example, Olaparib (AZD2281), a clinically approved drug, is a phthalazinone derivative containing a cyclopropanecarbonylpiperazine moiety and acts as a nanomolar inhibitor of both PARP-1 and PARP-2. nih.gov More recently, a series of cyclic amine-containing benzimidazole (B57391) carboxamides were developed, where a piperidine-containing compound (17d ) was found to be a highly effective PARP1/2 inhibitor with IC50 values of 4.30 nM and 1.58 nM, respectively. nih.gov

Compound ClassTarget EnzymeIC50 ValueReference
Olaparib (piperazine derivative)PARP-1 / PARP-2Single-digit nanomolar inhibitor nih.gov
Benzimidazole carboxamide (17d )PARP-14.30 nM nih.gov
Benzimidazole carboxamide (17d )PARP-21.58 nM nih.gov

Modulation of Cellular Pathways

Beyond direct enzyme inhibition, compounds containing piperidine and morpholine scaffolds can modulate complex cellular processes, including cell cycle progression, bacterial resistance mechanisms, and cancer cell proliferation.

Cell Cycle Regulation

Disruption of the cell cycle is a key mechanism for many anti-cancer agents. nih.gov Several compounds that inhibit tubulin polymerization, a critical process for mitotic spindle formation, have been shown to cause cell cycle arrest in the G2/M phase. nih.govnih.gov For instance, novel tetrahydrothieno[2,3-c]pyridine derivatives (3a and 3b ) were found to induce an accumulation of cells in the G2/M phase, which subsequently leads to apoptotic cell death. mdpi.com Similarly, other tubulin inhibitors have been reported to disrupt microtubule organization and block the cell cycle, demonstrating a common mechanism of action for this class of compounds. mdpi.com

Efflux Pump Inhibition

Bacterial efflux pumps contribute significantly to multidrug resistance by actively expelling antibiotics from the cell. mdpi.com Inhibitors of these pumps (EPIs) can restore the efficacy of antibiotics. mdpi.com Arylpiperazine compounds have been identified as effective EPIs against Gram-negative bacteria. mdpi.com Specifically, pyridylpiperazine-based molecules have been shown to potentiate antibiotic activity in E. coli by inhibiting the AcrAB-TolC efflux pump, a member of the Resistance Nodulation cell Division (RND) family. nih.gov These inhibitors are thought to bind to a unique allosteric site on the transmembrane domain of the pump, thereby disrupting its catalytic cycle. nih.gov In other research, quinazolinone derivatives featuring an N-methylpiperazine group have been explored as fungal efflux pump inhibitors. nih.gov

Structure Activity Relationship Sar Studies of 4 3s Piperidine 3 Carbonyl Morpholine Analogues

Impact of Stereochemistry on Biological Activity

Stereochemistry is a critical determinant of biological activity, as the three-dimensional arrangement of a molecule dictates its ability to bind to a specific biological target. For 4-[(3S)-piperidine-3-carbonyl]morpholine, the chiral center at the C3 position of the piperidine (B6355638) ring is of paramount importance. The (3S)-configuration specifically orients the morpholinecarbonyl substituent in a defined spatial vector, which is essential for precise interactions with receptor pockets or enzyme active sites.

It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and even toxicities. The introduction of chiral centers into a piperidine ring can modulate physicochemical properties and enhance biological activity and selectivity. thieme-connect.com In the context of this compound analogues, the (3R)-enantiomer would present the morpholinecarbonyl group in a different orientation. This change would likely disrupt optimal binding interactions, such as hydrogen bonds or hydrophobic contacts, leading to a significant reduction or complete loss of biological activity.

Studies on other chiral piperidine-containing compounds have consistently demonstrated the profound impact of stereochemistry. For instance, in a series of δ-opioid receptor agonists, the relative stereochemistry of substituents on the piperidine ring significantly influenced receptor affinity and selectivity. acs.org This underscores the principle that the specific (3S) stereocenter in the title compound is not arbitrary but a key feature for molecular recognition, and its retention is generally considered essential during lead optimization.

Role of the Amide Linker and its Modifications

The amide bond connecting the piperidine and morpholine (B109124) moieties is a key structural feature that governs the molecule's conformation and interaction capabilities. Amide groups are relatively rigid and planar, which limits the rotational freedom between the two heterocyclic rings, presenting a well-defined conformation to the biological target. The carbonyl oxygen of the amide is a strong hydrogen bond acceptor, while the amide nitrogen (if it were secondary) could act as a hydrogen bond donor; in this scaffold, the tertiary amide lacks a donor proton but maintains its polar character.

Modifying this linker is a common strategy in medicinal chemistry to fine-tune a compound's properties. Replacing the amide with various bioisosteres can alter metabolic stability, polarity, and hydrogen bonding capacity. nih.govresearchgate.netbenthamscience.com For example, substitution with a thioamide would change the bond lengths and electronic properties, while an ester would remove hydrogen bond donating ability (if present) and alter susceptibility to hydrolysis.

More complex bioisosteric replacements, such as heterocycles like 1,2,4-oxadiazoles or 1,2,3-triazoles, can mimic the geometry and vector properties of the trans-amide bond while introducing different electronic and pharmacokinetic profiles. nih.govdrughunter.com These rings can improve metabolic stability against proteases. nih.govdrughunter.com Conversely, introducing more flexibility with an alkyl amine linker or rigidity with an alkene could drastically alter the compound's ability to adopt the required bioactive conformation, likely impacting potency. In some reported series, replacing a carbonyl with a methylene (B1212753) unit was not tolerated, resulting in a loss of activity. researchgate.net

Table 1: Potential Modifications of the Amide Linker and Their Predicted Impact

Modification Predicted Impact on Properties Rationale
Reverse Amide Altered H-bond vectors, potential change in activity Reverses the orientation of the carbonyl and N-atom, changing interaction points with the target.
Thioamide Modified electronics and H-bonding, potential for altered potency Sulfur is a weaker H-bond acceptor than oxygen; bond lengths and angles are different.
Ester Increased susceptibility to hydrolysis, loss of H-bond donor (if present) May act as a prodrug strategy but generally reduces metabolic stability.
1,2,3-Triazole Improved metabolic stability, mimics trans-amide geometry Known to be a robust bioisostere that resists enzymatic cleavage. nih.gov
Alkene Increased rigidity, loss of H-bonding Removes polar interactions but can lock the relative orientation of the rings.

| Trifluoroethylamine | Enhanced metabolic stability, reduced amine basicity | Mimics the amide carbonyl while being non-ionizable at physiological pH. drughunter.com |

Substituent Effects on the Piperidine Ring for Target Affinity and Selectivity

The piperidine ring serves as a versatile scaffold that can be substituted at multiple positions (N1, C2, C4, C5, C6) to probe the binding site of a biological target and optimize pharmacokinetic properties. nih.govnbinno.comresearchgate.net

N1-Position: The nitrogen atom of the piperidine ring is typically basic and protonated at physiological pH, often forming a key ionic interaction with an acidic residue (e.g., aspartate, glutamate) in the target protein. nih.gov Modification at this position has a profound effect. N-alkylation (e.g., with methyl or ethyl groups) can modulate basicity (pKa), lipophilicity, and metabolic stability. nih.gov Larger N-substituents, such as benzyl (B1604629) or phenethyl groups, can be used to explore larger hydrophobic pockets in the binding site, potentially increasing affinity and selectivity. nih.govnih.gov Capping the nitrogen to form amides, sulfonamides, or ureas removes the basicity, which can drastically alter the binding mode while sometimes maintaining selectivity. nih.gov

C2, C4, C5, and C6 Positions: Introducing small alkyl groups (e.g., methyl) on the carbon atoms of the piperidine ring can explore small hydrophobic pockets and provide conformational constraints. dundee.ac.uk For example, a strategically placed methyl group can stabilize a specific ring conformation that is optimal for binding. dundee.ac.uk However, such substitutions can also lead to steric clashes. Studies on other piperidine derivatives have shown that a methyl group at the C2 position can decrease affinity, highlighting the sensitivity of this region. acs.org Introducing polar groups like hydroxyl or fluoro can introduce new hydrogen bonding interactions or modulate metabolic stability.

Table 2: Potential Substitutions on the Piperidine Ring and Their Predicted Impact

Position Substituent Type Predicted Impact on Properties
N1 Small Alkyl (e.g., -CH₃) Modulates pKa and lipophilicity; may improve brain penetration. nih.gov
N1 Arylalkyl (e.g., -CH₂Ph) Probes for large hydrophobic pockets; can significantly increase affinity. nih.gov
C2/C6 Small Alkyl Can provide conformational restriction; may cause steric hindrance. acs.org
C4 Polar (e.g., -OH, -F) May introduce new H-bonds; can improve metabolic profile or solubility.

| C4 | Non-polar (e.g., -Ph) | Can access additional hydrophobic regions of the binding site. |

Substituent Effects on the Morpholine Ring for Target Affinity and Selectivity

The morpholine ring is a common pharmacophore in medicinal chemistry, often incorporated to improve the pharmacokinetic profile of a molecule. e3s-conferences.orgresearchgate.net Its oxygen atom can act as a hydrogen bond acceptor, and the ring itself imparts increased polarity and aqueous solubility compared to a cyclohexane (B81311) or piperidine ring. sci-hub.se The presence of the morpholine ring is often crucial for CNS drug candidates as it can enhance blood-brain barrier permeability. nih.govacs.org

SAR studies on various morpholine-containing compounds have shown that substitutions can be beneficial. For example, alkyl substitutions at the C3 position or aromatic substitutions have been shown to increase activity in certain contexts. e3s-conferences.org

Table 3: Potential Substitutions on the Morpholine Ring and Their Predicted Impact

Position Substituent Type Predicted Impact on Properties
C2/C6 Small Alkyl May provide favorable hydrophobic interactions or conformational restriction.
C3/C5 Small Alkyl Can increase potency in some target classes by accessing specific sub-pockets. e3s-conferences.org
C2/C6 Polar (e.g., -OH) May introduce new H-bonds and increase hydrophilicity.

| Replacement | Piperidine/Piperazine (B1678402) | Alters H-bonding capacity and basicity, often leading to a sharp change in activity. nih.gov |

Influence of Ring Fusion and Bridged Systems on Biological Properties

Flexible molecules like piperidine can adopt multiple conformations, and binding to a target requires adopting a specific, energetically favorable "bioactive conformation." This process is associated with an entropic penalty, which can reduce binding affinity. A key strategy to overcome this is to introduce conformational rigidity through the creation of fused or bridged ring systems. nih.govresearchgate.net

Introducing a one or two-carbon bridge across the piperidine ring (e.g., forming a 2-azabicyclo[2.2.1]heptane or a nortropane system) locks the ring into a more defined chair, boat, or twist-boat conformation. nih.govacs.org This pre-organization can lead to a significant increase in affinity if the locked conformation closely resembles the bioactive one. digitellinc.comutmb.edu Furthermore, bridged systems can enhance drug-like properties by increasing the three-dimensionality (sp³ character) of the molecule, which can improve solubility and reduce off-target effects. nih.govresearchgate.net Studies on P2Y14R antagonists showed that replacing a flexible piperidine with various bridged analogues preserved or even enhanced receptor affinity. nih.govresearchgate.net

Similarly, fusing a ring to the piperidine or morpholine scaffold can restrict the rotation of substituents and present them to the target in a more defined orientation. This approach can be used to optimize interactions with the binding site and improve selectivity.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the biological activity of a series of compounds with their physicochemical properties or structural features. For analogues of this compound, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govscribd.com

In a typical 3D-QSAR study, a set of synthesized analogues with known biological activities are structurally aligned based on a common scaffold. globalresearchonline.netnih.gov

CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields around each molecule. It then uses statistical methods, such as Partial Least Squares (PLS), to build a model that correlates variations in these fields with changes in biological activity. mdpi.com

CoMSIA is an extension that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. scribd.commdpi.com This often provides a more detailed and interpretable model of the SAR.

The results of a CoMFA or CoMSIA analysis are typically visualized as 3D contour maps. nih.govmdpi.com These maps highlight regions in space where specific properties are predicted to be favorable or unfavorable for activity. For example, a green contour in a steric map might indicate that bulky substituents are favored in that region, while a red contour in an electrostatic map could show where negative charge is detrimental. Such models have been successfully applied to series of morpholine derivatives to understand the structural requirements for receptor affinity. nih.gov These insights provide a rational basis for designing new, more potent, and selective analogues.

Design and Synthesis of 4 3s Piperidine 3 Carbonyl Morpholine Analogues

Rational Design Strategies Based on SAR Insights

Rational design of analogues is heavily guided by Structure-Activity Relationship (SAR) studies. These studies systematically alter specific parts of the molecule to understand their contribution to biological activity. For the 4-[(3S)-piperidine-3-carbonyl]morpholine scaffold, SAR exploration can be conceptually divided into modifications of the piperidine (B6355638) ring, the morpholine (B109124) moiety, and the central carbonyl linker.

Insights from studies on related N-arylpiperidine-3-carboxamide scaffolds have demonstrated the critical nature of the piperidine-3-carboxamide core for certain biological activities. nih.gov For instance, the regio-isomer with a piperidine-4-carboxamide functionality was found to be inactive, highlighting the importance of the substitution pattern on the piperidine ring. nih.gov Furthermore, modifications to the piperidine ring size, such as replacing it with smaller heterocycles like pyrrolidine (B122466) or azetidine, led to a gradual decrease in activity, suggesting that the six-membered ring is optimal for maintaining the desired interactions with its biological target. nih.gov

Substitutions on the nitrogen of the piperidine ring are a common strategy to modulate potency and pharmacokinetic properties. The introduction of various aryl and heteroaryl groups can significantly influence activity, with electronegative substituents on these aromatic rings often having a strong impact. nih.gov

The morpholine moiety is generally considered a versatile component in drug design, often introduced to improve solubility and other drug-like properties. bohrium.compharmjournal.ru While specific SAR data for substitutions on the morpholine ring of this particular scaffold are not extensively detailed in publicly available literature, general medicinal chemistry principles suggest that this part of the molecule could be a viable point for modification to fine-tune properties without disrupting core binding interactions. e3s-conferences.org

Compound ModificationRelative ActivityReference
Piperidine-3-carboxamide (core structure)Active nih.gov
Piperidine-4-carboxamide (regioisomer)Inactive nih.gov
Pyrrolidine-3-carboxamide (ring size modification)Decreased activity nih.gov
Azetidine-3-carboxamide (ring size modification)Further decreased activity nih.gov
Substitutions on N-aryl group of piperidineActivity modulated by electronics and position nih.gov

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved properties while retaining the key biological activity of a parent compound. nih.gov These approaches involve replacing a core molecular framework or specific functional groups with others that are structurally different but functionally similar. ufrj.br

For the this compound scaffold, several bioisosteric replacements for the piperidine and morpholine rings can be envisioned based on established principles. The piperidine ring, for example, can be replaced by other cyclic amines or even more rigid bicyclic structures to alter the conformational presentation of the substituents. researchgate.net Azaspiro[3.3]heptanes have been proposed as bioisosteres for piperidine, offering a different three-dimensional geometry. researchgate.net

The morpholine ring is often used as a bioisostere for other polar groups and can itself be replaced to modulate properties. For instance, piperazine (B1678402) or thiomorpholine (B91149) could be introduced to explore the impact of an additional hydrogen bond donor/acceptor or a change in electronics and lipophilicity. "Stretched" analogues, such as 3-((hetera)cyclobutyl)azetidines, have also been designed as larger and more flexible isosteres of piperidine and morpholine. researchgate.net

The amide bond of the carboxamide can also be a target for bioisosteric replacement to improve metabolic stability. drughunter.com Heterocyclic rings like oxadiazoles (B1248032) or triazoles can mimic the hydrogen bonding pattern of the amide bond. drughunter.com

Exploration of Diverse Functional Group Tolerances

Understanding the tolerance for diverse functional groups at various positions of the this compound scaffold is crucial for optimizing its properties. The piperidine nitrogen is a key handle for introducing a wide array of substituents. Studies on related piperidine-3-carboxamide derivatives have shown that a variety of substituted aryl and heteroaryl groups are well-tolerated at this position. nih.govmdpi.com The nature and position of substituents on these aromatic rings can be systematically varied to probe for interactions with the biological target and to modulate physicochemical properties like solubility and metabolic stability. nih.gov

The piperidine ring itself can also be a site for substitution, although this needs to be done with care to avoid disrupting the optimal conformation. Small alkyl or polar groups could potentially be introduced to improve properties, but the stereochemistry of these substitutions would be critical. researchgate.net

The morpholine ring is generally robust to substitution. e3s-conferences.org Alkylation at the 2 or 3 positions of the morpholine ring, for instance, could be explored to introduce chirality and probe for additional binding pockets. The oxygen of the morpholine could also be replaced with other heteroatoms or functional groups to create novel analogues.

Development of Libraries of Related Compounds

The synthesis of compound libraries is a cornerstone of modern drug discovery, allowing for the rapid exploration of a wide chemical space around a core scaffold. A combinatorial library of this compound analogues could be constructed to systematically explore the SAR of this scaffold.

A solid-phase synthesis approach, similar to that used for the generation of piperazine-2-carboxamide (B1304950) libraries, could be adapted. 5z.com In such a strategy, a protected (3S)-piperidine-3-carboxylic acid scaffold would be attached to a solid support. The piperidine nitrogen could then be deprotected and reacted with a diverse set of building blocks, such as sulfonyl chlorides, isocyanates, or alkyl halides, to introduce diversity at this position. Following this, the carboxylic acid would be activated and coupled with a library of substituted morpholines or other amines. Cleavage from the resin would then yield the final library of compounds for biological screening.

This approach allows for the generation of thousands of discrete compounds in a high-throughput manner, enabling a comprehensive exploration of the SAR around the this compound core. 5z.com

Multi-component Reactions for Analogue Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single step to form a complex product, incorporating substantial portions of each reactant. taylorfrancis.comresearchgate.netnih.gov MCRs are particularly well-suited for the synthesis of heterocyclic scaffolds like piperidine. taylorfrancis.combas.bg

While a specific MCR for the direct synthesis of the this compound core has not been prominently described, several MCRs for the synthesis of highly functionalized piperidines could be adapted to create analogues. researchgate.netnih.gov For instance, a one-pot, three-component reaction of an aromatic aldehyde, an amine, and a 1,3-dicarbonyl compound can yield highly substituted piperidine derivatives. researchgate.net

An Ugi-type three-component reaction could also be envisioned for the synthesis of α-amino amidine analogues. This reaction involves the coupling of an aldehyde, an amine, and an isocyanide. beilstein-journals.org By carefully selecting the starting materials, one could generate piperidine-based structures with diverse side chains in a highly convergent and efficient manner. The versatility of MCRs allows for the rapid generation of structurally diverse libraries of compounds for biological evaluation. beilstein-journals.org

An exploration of the forward-looking research trajectories for this compound reveals its growing importance, not merely as a chemical entity but as a key metabolite of the potent poly (ADP-ribose) polymerase (PARP) inhibitor, Rucaparib. This relationship frames the context of its emerging roles in oncology and molecular sciences. Initially identified in metabolic pathways of Rucaparib, this compound is now the subject of investigation for its own distinct biological activities and potential applications, moving it from a peripheral consideration to a central focus in advanced therapeutic and diagnostic research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[(3S)-piperidine-3-carbonyl]morpholine, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves coupling morpholine with a (3S)-piperidine-3-carbonyl intermediate via amide bond formation. Key parameters include solvent selection (e.g., dichloromethane or THF for solubility), use of coupling agents like HATU or EDCI, and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Purity (>95%) can be verified using HPLC with a C18 column and UV detection at 210–254 nm .

Q. How is the stereochemistry and structural conformation of this compound validated?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column with hexane/isopropanol) confirms enantiomeric purity. X-ray crystallography or NOESY NMR can resolve the (3S) configuration. For 3D conformation, compare experimental 13C^{13}\text{C} NMR shifts (e.g., δ 46–67 ppm for morpholine/piperidine carbons) with DFT-calculated values .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer : Screen against kinase targets (e.g., PI3K, mTOR) using fluorescence polarization assays or enzymatic inhibition studies (IC50_{50} determination). Parallel cytotoxicity profiling in cancer cell lines (e.g., MTT assay) identifies therapeutic windows. Reference structurally similar compounds (e.g., 4-(5-fluoropyridine-3-carbonyl)morpholine) for activity benchmarks .

Advanced Research Questions

Q. How can enantiomer-specific synthesis challenges be addressed for this compound?

  • Methodological Answer : Use asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution) to control the (3S) stereocenter. Monitor reaction progress via chiral GC-MS or circular dichroism. For scale-up, optimize reaction time/temperature to minimize racemization .

Q. What computational strategies predict its binding affinity to neurological targets (e.g., sigma receptors)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using receptor crystal structures (PDB IDs: 6DK1 for σ1). Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Compare electrostatic potential maps (Mulliken charges) to identify critical interactions .

Q. How should contradictory spectral data (e.g., 1H^{1}\text{H} NMR splitting patterns) be resolved?

  • Methodological Answer : Variable-temperature NMR (25–60°C) can clarify dynamic conformational changes. For ambiguous peaks, use 2D techniques (HSQC, HMBC) to assign coupling networks. Cross-validate with IR spectroscopy (e.g., C=O stretch at ~1650 cm1^{-1}) and high-pressure Raman studies to detect pressure-induced conformational shifts .

Q. What experimental designs assess conformational flexibility under physiological conditions?

  • Methodological Answer : Use pressure-dependent FTIR (0–3 GPa) to monitor morpholine/piperidine ring distortions. Pair with dielectric spectroscopy to correlate conformational changes with polarity. Compare to analogs like 4-(benzenesulfonyl)-morpholine for pressure-response trends .

Q. How does modifying the morpholine/piperidine substituents affect bioactivity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., 4-(6-fluoropyridin-2-yl)morpholine). Test against kinase panels and use CoMFA/CoMSIA models to quantify substituent effects. Highlight steric/electronic contributions using Hammett plots or XED descriptors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.